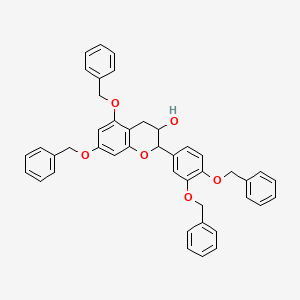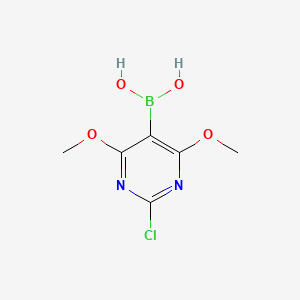
Tetrahydroindolizine-3,8(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydroindolizine-3,8(2H,5H)-dione is a heterocyclic compound that features a fused ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities. The presence of the indolizine ring system can impart unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroindolizine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow processes, use of catalysts, and stringent control of reaction conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydroindolizine-3,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This might convert the compound into more oxidized derivatives.
Reduction: This could reduce certain functional groups within the molecule.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Tetrahydroindolizine-3,8(2H,5H)-dione and its derivatives might find applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical studies.
Medicine: Possible therapeutic agents due to their biological activity.
Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tetrahydroindolizine-3,8(2H,5H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: A simpler analog with a similar ring system.
Tetrahydroisoquinoline: Another heterocyclic compound with a fused ring system.
Pyrrolizidine: A related structure with different ring fusion.
Uniqueness
Tetrahydroindolizine-3,8(2H,5H)-dione might be unique in its specific ring fusion and functional groups, which could impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1,2,5,6,7,8a-hexahydroindolizine-3,8-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h6H,1-5H2 |
Clave InChI |
GTFLTKNMMJPKFG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2CCC(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
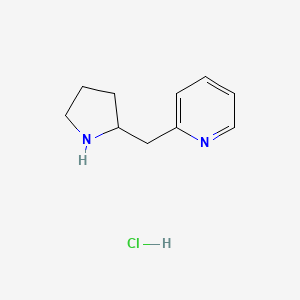
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
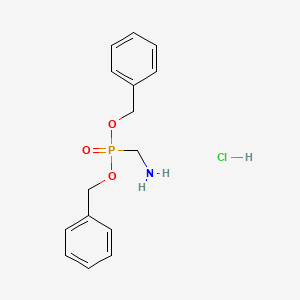
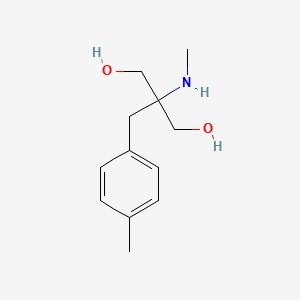
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
